molecular formula C9H8O3 B071788 3-(Hydroxymethyl)benzofuran-5-ol CAS No. 188797-10-6

3-(Hydroxymethyl)benzofuran-5-ol

Cat. No.: B071788
CAS No.: 188797-10-6
M. Wt: 164.16 g/mol
InChI Key: OOUGRUFOKJNNBT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxymethyl group at the third position and a hydroxyl group at the fifth position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Another approach involves the dehydrative cyclization of o-hydroxyacetophenones. This method also requires basic conditions and can be carried out using reagents such as potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzofuran-5-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)benzofuran-5-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGRUFOKJNNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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